molecular formula C5H6N2O2S B1584339 Pyridine-3-sulfonamide CAS No. 2922-45-4

Pyridine-3-sulfonamide

Cat. No. B1584339
Key on ui cas rn: 2922-45-4
M. Wt: 158.18 g/mol
InChI Key: NKFLEFWUYAUDJV-UHFFFAOYSA-N
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Patent
US07928264B2

Procedure details

To a suspension of 3-pyridinesulfonyl chloride hydrochloride (5.00 g) in acetone (8.5 ml) was added ammonia aqueous solution (28%, 8.5 ml) at 0° C. dropwise and stirred at room temperature for 3 hours. The solution was evaporated and poured into water (ca. 10 ml), ethyl acetate (100 ml) and tetrahydrofuran (100 ml). The organic layer was washed with brine twice and the aqueous layer was extracted with ethyl acetate (90 ml) and methanol (10 ml). The combined organic layer was dried over magnesium sulfate, evaporated and crystallized in hexane and ethyl acetate to give 3-pyridinesulfonamide (3.45 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:3]=1.[NH4+:12].[OH-]>CC(C)=O>[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8]([NH2:12])(=[O:10])=[O:9])[CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.N1=CC(=CC=C1)S(=O)(=O)Cl
Name
Quantity
8.5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
8.5 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
ADDITION
Type
ADDITION
Details
poured into water (ca. 10 ml), ethyl acetate (100 ml) and tetrahydrofuran (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine twice
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (90 ml) and methanol (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
crystallized in hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC(=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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